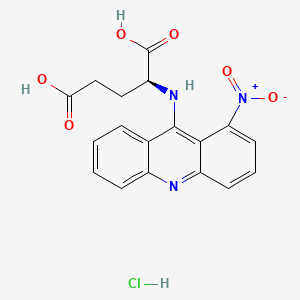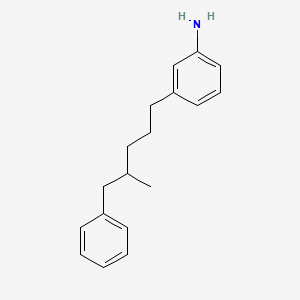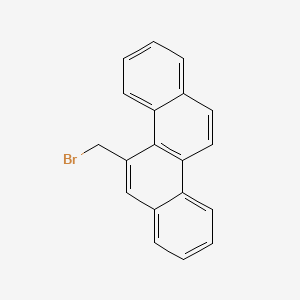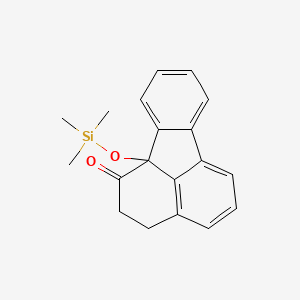
L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride is a chemical compound with the molecular formula C18H16ClN3O6. It is known for its unique structure, which includes a nitroacridine moiety attached to the glutamic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride typically involves the nitration of acridine followed by its coupling with L-glutamic acid. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced equipment to maintain reaction conditions and ensure safety. The process is optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the acridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the acridine ring .
Aplicaciones Científicas De Investigación
L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride involves its interaction with specific molecular targets. The nitroacridine moiety can intercalate into DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. Additionally, the compound may interact with proteins, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride
- L-Glutamic acid, N-(1-amino-9-acridinyl)-, monohydrochloride
- L-Glutamic acid, N-(1-hydroxy-9-acridinyl)-, monohydrochloride
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as an antimicrobial and anticancer agent, making it a compound of significant interest in scientific research .
Propiedades
| 83550-94-1 | |
Fórmula molecular |
C18H16ClN3O6 |
Peso molecular |
405.8 g/mol |
Nombre IUPAC |
(2S)-2-[(1-nitroacridin-9-yl)amino]pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C18H15N3O6.ClH/c22-15(23)9-8-13(18(24)25)20-17-10-4-1-2-5-11(10)19-12-6-3-7-14(16(12)17)21(26)27;/h1-7,13H,8-9H2,(H,19,20)(H,22,23)(H,24,25);1H/t13-;/m0./s1 |
Clave InChI |
ZKJNNPQFBNTCBG-ZOWNYOTGSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O.Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NC(CCC(=O)O)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











